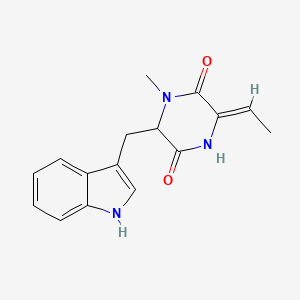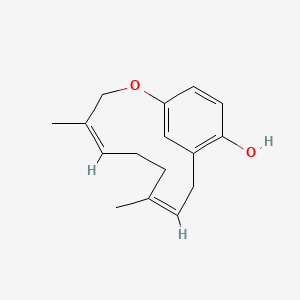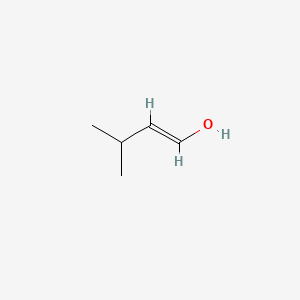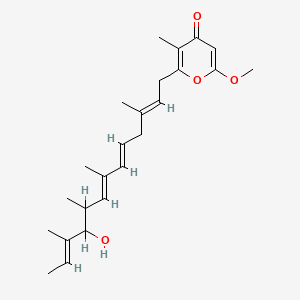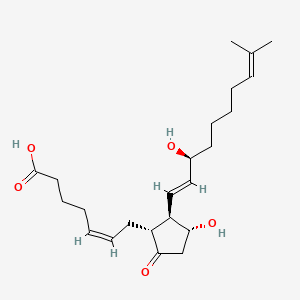![molecular formula C34H65NO3 B1230974 N-[(4E,8E)-1,3-dihydroxyoctadeca-4,8-dien-2-yl]hexadecanamide CAS No. 124787-56-0](/img/structure/B1230974.png)
N-[(4E,8E)-1,3-dihydroxyoctadeca-4,8-dien-2-yl]hexadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4E,8E)-1,3-dihydroxyoctadec4,8-dien-2-yl]hexadecanamide is a ceramide.
Aplicaciones Científicas De Investigación
Biological Monitoring in Industrial Settings
N-[(4E,8E)-1,3-dihydroxyoctadeca-4,8-dien-2-yl]hexadecanamide, due to its specific chemical properties, has been referenced in the context of biological monitoring of industrial workers exposed to related chemicals like n-hexane. The studies have been focused on understanding the metabolite concentrations in the body, which reflects the level of exposure to potentially harmful chemicals in industrial settings.
For instance, a study by Prieto et al. (2003) analyzed the role of total 2,5-hexanedione compared with free 2,5-HD as a biological indicator of exposure to n-hexane at work, particularly in the shoe industry. The research emphasized the importance of monitoring specific metabolites in urine, which can reflect the exposure levels and potential health risks associated with occupational settings (Prieto, Marhuenda, Roel, & Cardona, 2003).
Another study by Kawai et al. (1992) highlighted the sensitivity of certain biological exposure indicators, like n-hexane and toluene in blood and their metabolites in urine, to detect low-level exposure in workers. The study provided significant insights into the biological monitoring processes and the effectiveness of different monitoring methods (Kawai, Yasugi, Mizunuma, Horiguchi, & Ikeda, 1992).
Chemoprevention and Pharmacological Studies
Beyond industrial monitoring, compounds related to N-[(4E,8E)-1,3-dihydroxyoctadeca-4,8-dien-2-yl]hexadecanamide have been studied for their potential in chemoprevention and pharmacological applications. For example, Veronesi et al. (1992) explored the use of fenretinide, a compound structurally related to N-[(4E,8E)-1,3-dihydroxyoctadeca-4,8-dien-2-yl]hexadecanamide, in the chemoprevention of breast cancer. The study delved into the characteristics, safety, and potential of fenretinide for preventive treatment in individuals at high risk of developing breast cancer (Veronesi, De Palo, Costa, Formelli, Marubini, & Del Vecchio, 1992).
Propiedades
Número CAS |
124787-56-0 |
|---|---|
Nombre del producto |
N-[(4E,8E)-1,3-dihydroxyoctadeca-4,8-dien-2-yl]hexadecanamide |
Fórmula molecular |
C34H65NO3 |
Peso molecular |
535.9 g/mol |
Nombre IUPAC |
N-[(4E,8E)-1,3-dihydroxyoctadeca-4,8-dien-2-yl]hexadecanamide |
InChI |
InChI=1S/C34H65NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h19,21,27,29,32-33,36-37H,3-18,20,22-26,28,30-31H2,1-2H3,(H,35,38)/b21-19+,29-27+ |
Clave InChI |
GMWIWVUTMCBDSP-ZNPGVSGMSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(/C=C/CC/C=C/CCCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCC=CCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCC=CCCCCCCCCC)O |
Sinónimos |
simumeramide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



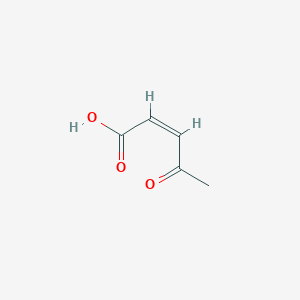


![3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1230904.png)
![N-[2-(4-ethyl-1-piperazinyl)-4-methyl-6-quinolinyl]-2-pyrazinecarboxamide](/img/structure/B1230905.png)
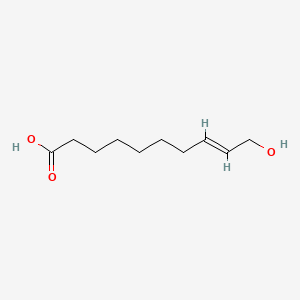
![(1R,2R,5E,10R,11R,12R,16S)-2-Hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one](/img/structure/B1230908.png)
![(E)-2-(2-(Pyridin-4-ylmethylene)hydrazinyl)benzo[d]thiazole](/img/structure/B1230909.png)
![[(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1230910.png)
